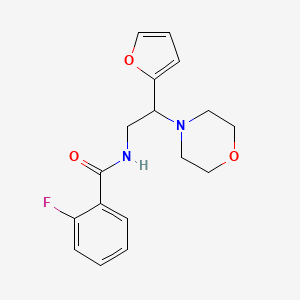

2-fluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide

Description

2-Fluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide is a fluorinated benzamide derivative characterized by a furan-substituted morpholinoethyl side chain. Fluorinated benzamides are widely studied for their structural versatility, pharmacokinetic properties, and applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators . The fluorine atom enhances metabolic stability and binding affinity via electronic effects, while the morpholine and furan moieties contribute to solubility and molecular recognition . This article compares the target compound with structurally related benzamides, focusing on crystallographic, physicochemical, and pharmacological properties.

Properties

Molecular Formula |

C17H19FN2O3 |

|---|---|

Molecular Weight |

318.34 g/mol |

IUPAC Name |

2-fluoro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide |

InChI |

InChI=1S/C17H19FN2O3/c18-14-5-2-1-4-13(14)17(21)19-12-15(16-6-3-9-23-16)20-7-10-22-11-8-20/h1-6,9,15H,7-8,10-12H2,(H,19,21) |

InChI Key |

GIFFMCRIBZWOSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CC=C2F)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride, furan-2-ylmethylamine, and morpholine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The reaction temperature is maintained at a specific range to ensure optimal yield.

Coupling Reaction: The key step involves the coupling of 2-fluorobenzoyl chloride with furan-2-ylmethylamine in the presence of a base, such as triethylamine, to form an intermediate. This intermediate is then reacted with morpholine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies suggest that 2-fluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide may inhibit cancer cell proliferation. Its mechanism often involves induction of apoptosis in various cancer cell lines, such as MCF7 and NCI-H460. For instance, similar compounds have shown IC50 values ranging from 3.79 µM to 42.30 µM in inhibiting tumor growth .

- Antimicrobial Properties : The compound's structure may confer antimicrobial activity against various pathogens. Research indicates that compounds with similar furan and morpholino moieties exhibit significant inhibition of microbial growth.

Biochemical Probes

Due to its ability to interact with specific enzymes and receptors, this compound can serve as a biochemical probe in research settings. Understanding these interactions is crucial for drug development and can lead to the discovery of new therapeutic agents targeting specific pathways involved in disease processes.

Chemical Synthesis

In synthetic organic chemistry, this compound can be utilized as a building block for the synthesis of more complex molecules. Its unique structural features allow for the development of derivatives with potentially enhanced biological activities or novel properties.

Case Studies

Research studies have focused on evaluating the efficacy of this compound in various contexts:

- Anticancer Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells through mitochondrial pathways, making it a candidate for further development as an anticancer agent.

- Antimicrobial Efficacy : Studies have shown that derivatives with similar structural characteristics exhibit significant antimicrobial activity against common pathogens, supporting the potential use of this compound in treating infections.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations in the Benzamide Core

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) Structure: Differs in the absence of morpholinoethyl and furan groups, featuring a 2,4-difluorophenyl substituent. Crystallography: Monoclinic crystal system (space group Pn), with hydrogen-bonded dimers stabilized by N–H···O interactions. The fluorine atoms participate in weak C–H···F contacts, influencing molecular packing .

2-Fluoro-N-(1,3-thiazol-2-yl)benzamide Structure: Replaces the morpholinoethyl-furan group with a thiazole ring. Crystallography: Planar amide moiety with dihedral angles of 35.28° (benzene-thiazole). Forms N–H···N hydrogen-bonded dimers and C–H···O chains, enhancing crystal stability .

2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

- Structure : Substitutes the furan-morpholine unit with a methylindole group.

- Physicochemical Properties : Higher logP (3.68) due to the hydrophobic indole ring, suggesting increased membrane permeability but lower aqueous solubility .

Furan-Containing Analogues

2-Ethoxy-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide Structure: Shares the furan group but incorporates ethoxy and fluorophenylmethyl substituents.

2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide Structure: Features a chloroacetamido group linked to furan.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | logP | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Key Features |

|---|---|---|---|---|---|

| Target Compound | ~332.35 (estimated) | ~2.5* | 5 (O, N in morpholine) | ~50 | High solubility from morpholine |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | 251.20 | 2.8 | 3 | 43.3 | Rigid, fluorine-enhanced packing |

| 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide | 236.24 | 2.1 | 3 | 61.1 | Thiazole-mediated dimerization |

| 2-Fluoro-N-[2-(2-methylindol-3-yl)ethyl]benzamide | 296.34 | 3.68 | 2 | 26.2 | High lipophilicity |

*Estimated based on structural analogs.

Key Observations :

- The morpholinoethyl group in the target compound improves solubility (lower logP vs. indole derivatives) and provides hydrogen-bonding sites absent in simpler fluorobenzamides.

- Thiazole and indole derivatives exhibit higher logP values, favoring blood-brain barrier penetration but limiting aqueous solubility .

Biological Activity

2-fluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a fluoro group , a furan ring , and a morpholinoethyl group attached to a benzamide core. The presence of these functional groups is believed to enhance its solubility and biological interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain proteins involved in disease pathways, particularly in cancer and infectious diseases.

Pharmacological Activity

Research indicates that this compound exhibits promising pharmacological properties:

- Anticancer Activity : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives of benzamide have shown efficacy against various cancers by targeting the NF-kB signaling pathway, which is often deregulated in malignancies .

- Antibacterial Activity : Studies on fluorinated compounds reveal significant antibacterial activities against Gram-positive and Gram-negative bacteria. The compound's structure may enhance its interaction with bacterial enzymes, leading to effective inhibition .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Studies : A study on related compounds showed that modifications in the benzamide structure could lead to enhanced anticancer activity through the inhibition of NF-kB activation, which plays a crucial role in tumor progression .

- Antibacterial Efficacy : In vitro studies demonstrated that fluorinated derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like kanamycin. This suggests that this compound may similarly possess significant antibacterial properties .

Research Findings

Recent investigations into fluorinated compounds have highlighted their diverse biological activities:

- Fluorinated Imines and Hydrazones : These compounds have shown varying degrees of antibacterial activity, with some displaying MIC values lower than traditional antibiotics .

- Enzymatic Assays : Fluorinated derivatives were tested for their ability to inhibit key bacterial enzymes, revealing IC50 values indicating strong inhibitory potential .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-fluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide be optimized for reproducibility in academic settings?

- Methodological Answer : The compound is synthesized via an electrooxidative amination reaction. Key parameters include:

- Stoichiometry : Use a 1:3 molar ratio of benzamide precursor to morpholine to ensure complete substitution .

- Purification : Column chromatography with a petroleum ether/acetone (4:1) solvent system yields a 78% isolated product. Monitor purity via TLC (Rf = 0.36) .

- Characterization : Validate with NMR (e.g., δ 164.1 for carbonyl, 66.0 for morpholine) and HR-MS (calculated [M+H]: 412.0655; observed: 412.0652) .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- NMR identifies the morpholine ring (δ 53.8–66.0) and fluorinated benzamide (δ 164.1 for C=O, δ 136.5–150.0 for aromatic carbons) .

- NMR resolves furan protons (δ 6.3–7.4) and morpholine CH groups (δ 3.6–4.0) .

- HR-MS : Confirm molecular formula (CHBrNO) with <1 ppm mass error .

Advanced Research Questions

Q. How do structural dynamics (e.g., conformational disorder) influence the reactivity of this compound?

- Methodological Answer : X-ray crystallography reveals:

- Disordered Fluorobenzene Rings : Two conformations (occupancy ratio 0.93:0.07) in the asymmetric unit, affecting intermolecular interactions .

- Hydrogen Bonding : C–H⋯O and C–H⋯C(π) interactions stabilize crystal packing, which may influence solubility and stability in solution .

- Dihedral Angles : The amide group forms angles of 35.28° (fluorobenzene) and 10.14° (heterocyclic rings), impacting steric accessibility for reactions .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

- Methodological Answer :

- Functional Group Substitution : Replace morpholine with triazolo-triazine or benzimidazole moieties to modulate target binding .

- Synthetic Routes : Use direct polycondensation (e.g., with pyromellitoyl dicarboxylic acids) to create poly(amide-imide)s for adsorption studies .

- Biological Screening : Test derivatives against cancer cell lines (e.g., thiazole-based analogs in ) using IC assays to correlate structure-activity relationships .

Q. How can researchers reconcile conflicting data on reaction yields and byproducts in related compounds?

- Methodological Answer :

- Case Study : In fluorobenzamide derivatives, varying stoichiometry (1:1 vs. 2:1 benzoyl:pyridine ratios) leads to divergent products. Use HPLC-MS to track intermediates .

- Thermodynamic Control : Optimize reaction temperature (e.g., reflux at 100°C vs. ambient conditions) to favor desired products .

- Byproduct Analysis : Employ NMR to detect fluorinated impurities, which are common in electrophilic substitution reactions .

Q. What computational tools are recommended for predicting interactions with biological targets?

- Methodological Answer :

- QSAR Modeling : Use PubChem-derived descriptors (e.g., topological polar surface area, logP) to predict pharmacokinetics .

- Docking Studies : Apply AutoDock Vina with crystal structure data (e.g., PDB entries from thiazole derivatives in ) to simulate binding to enzymes like kinase inhibitors .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., fluorobenzamide’s carbonyl group for nucleophilic attack) .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying hydrogen-bonding patterns in fluorobenzamide derivatives?

- Methodological Answer :

- Disorder Effects : Disordered fluorine atoms (e.g., in ) reduce resolution, leading to ambiguous H-bond assignments. Use high-resolution synchrotron data (λ < 1 Å) for clarity .

- Environmental Factors : Solvent choice (e.g., chloroform vs. methanol) during crystallization alters packing motifs. Compare multiple solvent systems to identify robust interactions .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.